Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a methyl ester functional group attached to a benzoate moiety, along with an ethoxy linkage to a piperazine ring substituted with a benzyl group. Such structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
The compound can be classified as an aryl ether due to the presence of the aromatic benzoate structure and the ethoxy group. It is also categorized under piperazine derivatives, which are frequently explored for their pharmacological properties, including antipsychotic and antidepressant effects. The compound's CAS number is 89407-97-6, indicating its unique identification in chemical databases.
The synthesis of methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate typically involves several key steps:
These reactions generally utilize standard organic synthesis techniques such as refluxing, stirring, and purification through recrystallization or chromatography.
The molecular formula of methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is , with a molecular weight of approximately 329.42 g/mol. The structure can be represented using various notations:
COC(=O)c1ccc(OCCN2CCCCC2)cc1
InChI=1S/C19H25N2O3/c1-21-19(22)17-9-11-18(12-10-17)23-16-15-20-13-5-3-4-6-14(20)15/h9-12H,3-8,13H2,1H3
The structure exhibits a typical piperazine ring fused with a benzyl group, which may influence its interaction with biological targets.
Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate may participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is likely related to its interaction with neurotransmitter systems in the central nervous system. Piperazine derivatives often act as antagonists or agonists at various receptors, including serotonin and dopamine receptors.
Research indicates that compounds with similar structures can exhibit selective inhibition of acetylcholinesterase, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic transmission.
Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and formulation into pharmaceutical products.
Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is primarily explored for its potential applications in medicinal chemistry:
The synthesis of methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate employs convergent modular approaches that facilitate efficient scaffold assembly. A representative three-step sequence begins with N-alkylation of piperazine using 2-chloroethyl benzoate intermediates, achieving 78-85% yields under mild reflux conditions (60-80°C) in acetonitrile with potassium carbonate base [3]. Nucleophilic displacement kinetics studies reveal second-order dependence on both piperazine and alkylating agent concentrations, supporting an SN₂ mechanism. Subsequent reductive amination introduces benzyl groups via sodium triacetoxyborohydride-mediated coupling of benzaldehyde derivatives in dichloroethane, yielding 70-92% isolated products with >95% regiochemical purity [3] . Final esterification employs dimethyl carbonate under phase-transfer catalysis (tetrabutylammonium bromide) to avoid acidic conditions that could cleave the ethyleneoxy linker.
Table 1: Yield Optimization in Key Synthetic Steps
Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
---|---|---|---|
Piperazine N-alkylation | K₂CO₃/CH₃CN, 80°C, 12h | 78-85% | >90% |
Reductive amination | NaBH(OAc)₃/DCE, rt, 24h | 70-92% | 88-95% |
Esterification | (CH₃O)₂CO/TBAB, 100°C, 6h | 65-75% | >95% |
Alternative routes employ pre-functionalized piperazine building blocks, where 1-benzylpiperazine undergoes direct Williamson ether synthesis with methyl 4-(2-bromoethoxy)benzoate. This method requires stringent stoichiometric control (1.05:1 molar ratio) to minimize bis-alkylation byproducts . Microwave-assisted protocols (100°C, 30 min) enhance reaction efficiency, improving yields by 12-18% compared to conventional heating .
Regiochemical control during piperazine derivatization presents significant synthetic challenges due to the near-equivalent nucleophilicity of the two nitrogen atoms. Kinetic studies demonstrate that N-1 alkylation predominates (≥8:1 selectivity) when employing sterically hindered electrophiles like 2-bromoethyl benzoates, attributed to transition-state stabilization through hydrogen bonding with the proximal N-4 proton [9]. Electronic effects become dominant when substituting electron-deficient benzyl groups; para-nitrobenzyl bromide exhibits 3.2:1 N-4 selectivity due to enhanced electrophilicity facilitating attack at the more basic tertiary nitrogen.
Computational modeling (DFT-B3LYP/6-31G) reveals 2.7 kcal/mol energy preference for *N-1 transition states in unsubstituted piperazine, consistent with experimental observations. Protecting group strategies dramatically influence regioselectivity: N-Boc protection switches preferential alkylation to N-4 (4.5:1), while N-Troc groups reverse selectivity to favor N-1 (7:1) [9]. These findings enable rational design of asymmetric disubstituted piperazines through sequential protection-deprotection sequences.
Table 2: Regioselectivity in Piperazine Alkylation
Electrophile | Piperazine Form | N-1:N-4 Ratio |
---|---|---|
2-Bromoethyl benzoate | Free base | 8.2:1 |
p-NO₂-benzyl bromide | Free base | 1:3.2 |
Ethyl bromoacetate | N-Boc-protected | 1:4.5 |
Benzyl chloride | N-Troc-protected | 7.1:1 |
The ethyleneoxy spacer's acid sensitivity necessitates specialized protecting group schemes during benzoate ester formation. Orthogonal protection employs acid-labile tert-butoxycarbonyl (Boc) for piperazine nitrogens while utilizing base-sensitive ester moieties for the benzoic acid function [3]. Critical optimization involves:
Stability studies confirm the ethyleneoxy linker's susceptibility to nucleophilic attack at benzylic positions, with degradation rates following: HS⁻ > CN⁻ > F⁻ ≈ Cl⁻. This mandates exclusion of strong nucleophiles during deprotection steps. Linker stabilization is achieved through:
Table 3: Linker Stability Under Deprotection Conditions
Condition | Degradation Products Detected | Half-life (h) |
---|---|---|
TFA/DCM (20%) | None | >100 |
HCl/dioxane (1M) | 4-Hydroxybenzoate derivatives | 8.2 |
Pd/C, H₂ (50 psi) | None | >100 |
NaOMe/MeOH (0.1M) | Ethylene glycol mono-benzoates | 12.5 |
Transition-metal catalyzed benzylation significantly enhances efficiency in N-benzylpiperazine synthesis. Palladium-catalyzed Catellani-type reactions enable direct benzylation of piperazine-ethoxy intermediates using aryl halides, bypassing aldehyde intermediates required in reductive amination . Key advances include:
Benzyl group stability optimization focuses on preventing oxidative N-debenzylation under physiological conditions. Accelerated stability testing (40°C/75% RH) reveals:
Table 4: Catalytic Benzylation Methods Comparison
Method | Catalyst System | Yield Range | Byproduct Formation |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃ | 70-92% | <5% |
Pd/Norbornene Cocatalysis | Pd(OAc)₂/PCy₃/norbornene | 68-84% | 8-15% diarylation |
Ni-Catalyzed Coupling | NiCl₂(dme)/dppf | 40-60% | 10-25% O-alkyl |
Photoredox Decarboxylation | Ir-complex/blue LEDs | 55-75% | <3% |
Stabilizing strategies include incorporating electron-withdrawing meta-substituents (CF₃, CN) that reduce benzylic C–H bond dissociation energies by 3-5 kcal/mol, confirmed through cyclic voltammetry studies. Co-crystallization with human serum albumin reveals π-stacking interactions that inform design of benzyl derivatives with enhanced protein binding and consequent metabolic stability [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7